molecular formula C7H4ClIN2 B578411 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1260848-49-4

5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B578411
CAS RN: 1260848-49-4
M. Wt: 278.477
InChI Key: XQTIYPWICKQJES-UHFFFAOYSA-N
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Description

“5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine” is a halogenated heterocycle . Its empirical formula is C7H4ClIN2 and it has a molecular weight of 278.48 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine” includes a pyrrolopyridine ring with chlorine and iodine substituents . The SMILES string representation of the molecule is Clc1cnc2[nH]cc(I)c2c1 .


Physical And Chemical Properties Analysis

“5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine” is a solid compound . It has a density of 1.4±0.1 g/cm3, and its molar refractivity is 41.5±0.3 cm3 . The compound’s polar surface area is 29 Å2, and its polarizability is 16.5±0.5 10-24 cm3 .

Scientific Research Applications

Cancer Research: FGFR Inhibitors

5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine: derivatives have been studied as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer. The compound’s ability to form a hydrogen bond with G485, a key residue in FGFR, can improve the activity of these inhibitors .

Material Science: Organic Synthesis Building Blocks

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules for material science applications. Its reactive sites allow for various substitutions, making it a versatile precursor for synthesizing materials with specific properties .

Proteomics: Protein Interaction Studies

In proteomics, 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is used to study protein interactions. The compound can be incorporated into peptides or proteins, which then allows researchers to investigate protein folding, function, and interaction with other molecules .

Drug Development: Lead Compound Optimization

The compound’s structure is beneficial for optimizing lead compounds in drug development. Its molecular framework is conducive to modifications that enhance drug properties such as potency, selectivity, and pharmacokinetics .

Chemical Biology: Molecular Probes

As a molecular probe, 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine can be used to tag biological molecules. This tagging helps in visualizing and tracking biological processes in real-time, providing insights into cellular functions and mechanisms .

Analytical Chemistry: Reference Standards

In analytical chemistry, this compound can act as a reference standard due to its well-defined structure and properties. It aids in the calibration of instruments and validation of analytical methods .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit both egfr and braf v600e , which are key proteins involved in cell signaling pathways that regulate cell growth and survival.

Mode of Action

It’s suggested that the compound forms a hydrogen bond with a specific residue (g485) to improve its activity . This interaction could potentially alter the conformation of the target protein, thereby affecting its function.

Biochemical Pathways

If it indeed targets egfr and braf v600e as suggested , it would impact the MAPK/ERK pathway and PI3K/Akt pathway, which are crucial for cell proliferation and survival.

Result of Action

Similar compounds have shown to inhibit cell proliferation and induce apoptosis .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 - Harmful if swallowed, and H318 - Causes serious eye damage .

Future Directions

The future directions for “5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine” and related compounds could involve further exploration of their potential as kinase inhibitors, particularly in the context of cancer therapy . More research is needed to fully understand their synthesis, chemical reactions, and mechanisms of action.

properties

IUPAC Name

5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTIYPWICKQJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720971
Record name 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

CAS RN

1260848-49-4
Record name 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260848-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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